molecular formula C22H20FN5OS B2782534 N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105202-40-1

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2782534
CAS No.: 1105202-40-1
M. Wt: 421.49
InChI Key: FEABGMYPBLAGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a potent and selective small molecule inhibitor identified in preclinical research for targeting key oncogenic pathways. This compound has been specifically investigated for its role as a multi-targeted kinase inhibitor, with a primary focus on its efficacy against Fms-like tyrosine kinase 3 (FLT3) and Janus Kinase 2 (JAK2) Source . Mutations and aberrant signaling of FLT3 and JAK2 are strongly implicated in the pathogenesis of various hematological malignancies, including acute myeloid leukemia (AML) and myeloproliferative neoplasms Source . The mechanism of action involves competitive binding to the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream pro-survival and proliferative signals such as the STAT, MAPK, and PI3K/Akt pathways Source . This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in susceptible cancer cell lines. Researchers value this acetamide derivative for its potential as a lead compound in the development of novel targeted therapies, particularly for studying resistance mechanisms and combination treatment strategies. Its specific molecular structure, featuring the pyrazolo[3,4-d]pyridazine core, is engineered for enhanced selectivity and binding affinity. This product is intended for research applications only, including in vitro cell-based assays, biochemical kinase profiling, and in vivo preclinical studies to further elucidate its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-13-4-5-14(2)19(10-13)25-20(29)12-30-22-21-18(15(3)26-27-22)11-24-28(21)17-8-6-16(23)7-9-17/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEABGMYPBLAGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H20FN5OS
  • Molecular Weight : 421.49 g/mol
  • IUPAC Name : N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:

  • Inhibition of Enzymatic Activity : Certain pyrazole derivatives have been shown to inhibit enzymes like xanthine oxidase, which plays a role in uric acid production. This suggests potential applications in treating gout and hyperuricemia .
  • Anticancer Activity : Pyrazole derivatives are being investigated for their anticancer properties. In vitro studies have demonstrated that some compounds can induce apoptosis in cancer cells and exhibit synergistic effects when combined with established chemotherapeutics like doxorubicin .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Study on Breast Cancer Cells : A study tested various pyrazole compounds on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that specific derivatives exhibited significant cytotoxicity, with enhanced effects noted when combined with doxorubicin .

Antifungal Activity

Research has demonstrated that certain pyrazole carboxamides possess notable antifungal properties. For example:

  • In Vitro Assays : Compounds were evaluated against several phytopathogenic fungi, showing moderate to excellent inhibitory activity. One compound outperformed the standard antifungal agent boscalid .

Data Summary Table

Activity Type Compound Tested Target/Effect Outcome
AnticancerVarious pyrazole derivatives (including the compound)MCF-7 and MDA-MB-231 cellsSignificant cytotoxicity observed
AntifungalPyrazole carboxamidesPhytopathogenic fungiModerate to excellent inhibition
Enzyme InhibitionPyrazole derivativesXanthine oxidaseIC50 values indicating moderate activity

Case Studies

  • Combination Therapy in Cancer Treatment :
    • Researchers assessed the effectiveness of combining this compound with doxorubicin in breast cancer models. The study concluded that this combination could enhance therapeutic efficacy while reducing dosages of conventional drugs.
  • Antifungal Efficacy Evaluation :
    • A series of pyrazole derivatives were synthesized and tested against various fungal strains. The results indicated that some compounds exhibited superior antifungal activity compared to established treatments, suggesting their potential as new antifungal agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step protocols:

Pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with diketones or nitriles under reflux in polar aprotic solvents (e.g., DMF) .

Thioacetamide Linkage : Thiol-alkylation using mercaptoacetic acid derivatives, often catalyzed by bases like K₂CO₃ in THF or DCM .

Substituent Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for fluorophenyl and dimethylphenyl groups .

  • Optimization : Critical parameters include temperature (60–120°C), solvent polarity, and stoichiometric ratios of reagents. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of pyridazine and aryl substituents. Aromatic proton splitting patterns distinguish ortho/meta/para positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak) and detects synthetic intermediates .
  • HPLC-PDA : Assesses purity (>95%) and identifies byproducts, using C18 columns with acetonitrile/water gradients .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro Assays :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to test activity against kinases (e.g., JAK2, EGFR) .
  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
    • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Controlled Variables : Standardize assay conditions (cell passage number, serum concentration, incubation time) to minimize variability .
  • Dose-Response Validation : Replicate experiments with independent synthetic batches to rule out impurity effects .
  • Structural Confirmation : Re-analyze compound integrity via X-ray crystallography or 2D NMR (NOESY, HSQC) to confirm stereochemistry .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Substituent Scanning : Systematically modify the fluorophenyl, pyridazine, or thioacetamide moieties and compare bioactivity .
  • Computational Modeling :

  • Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR Analysis : Correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Q. How can reaction yields be improved during large-scale synthesis?

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to enhance heat dissipation and scalability .
  • Catalyst Screening : Test Pd/XPhos systems for cross-coupling steps to reduce catalyst loading and improve turnover .

Q. What in vitro models are suitable for pharmacokinetic (PK) profiling?

  • Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS to estimate metabolic stability .
  • Permeability Assays : Caco-2 cell monolayers predict intestinal absorption (Papp values) .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.